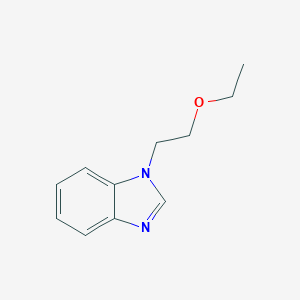
1-(2-Ethoxyethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a white solid that has a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethyl)benzimidazole is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
1-(2-Ethoxyethyl)benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. It also inhibits the expression of certain genes involved in tumor growth and metastasis. In inflammation, it reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In viral infections, it inhibits the replication of the virus by interfering with the viral life cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Ethoxyethyl)benzimidazole in lab experiments is its broad range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively simple synthesis process, which makes it easy to obtain in large quantities. However, one limitation of using 1-(2-Ethoxyethyl)benzimidazole is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Ethoxyethyl)benzimidazole. One direction is to further investigate its potential use as an anticancer drug. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to explore its potential use in treating viral infections, such as COVID-19. It has been shown to inhibit the replication of certain viruses, and further studies are needed to determine its effectiveness against other viruses. Additionally, its potential use as a corrosion inhibitor in material science should be further explored.
Synthesemethoden
The synthesis of 1-(2-Ethoxyethyl)benzimidazole involves the reaction between 2-aminobenzimidazole and ethylene oxide. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)benzimidazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as an anticancer drug. In agriculture, it has been studied for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been explored for its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
143656-17-1 |
|---|---|
Produktname |
1-(2-Ethoxyethyl)benzimidazole |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-7-13-9-12-10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 |
InChI-Schlüssel |
JBJUUEWWQLMAJH-UHFFFAOYSA-N |
SMILES |
CCOCCN1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CCOCCN1C=NC2=CC=CC=C21 |
Synonyme |
1H-Benzimidazole,1-(2-ethoxyethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



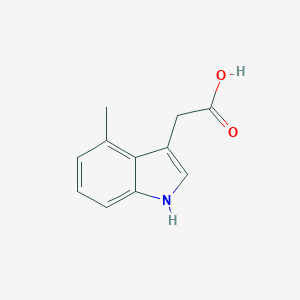
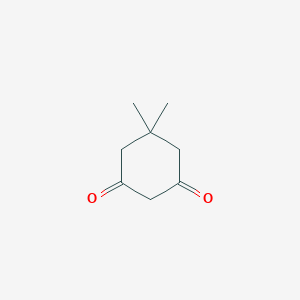
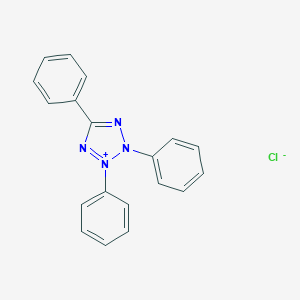
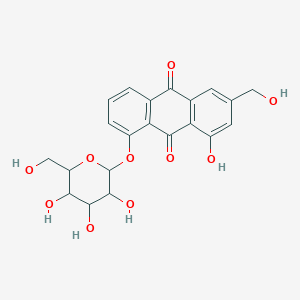
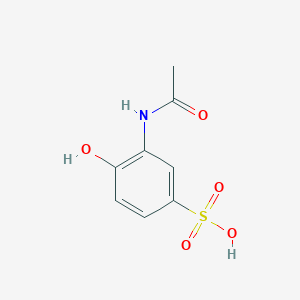
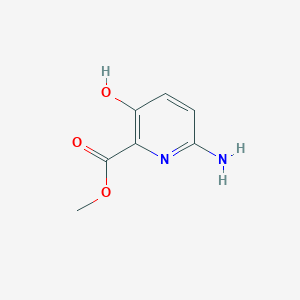
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)


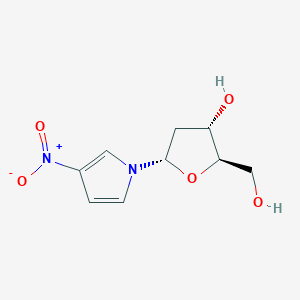
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)